Pimaric acid

概要

説明

ピマル酸は、樹脂酸グループのカルボン酸であり、しばしば松の樹脂中に見られます。これは、分子式がC20H30O2であるジテルペノイド化合物です。 ピマル酸は、特に昆虫に対する植物の防御機構における役割で知られています .

準備方法

合成経路と反応条件: ピマル酸は、アビエチン酸の脱水によって合成することができます。アビエチン酸は通常、ロジンなどの混合物中でピマル酸と共に存在します . 調製方法は、精製された樹脂酸、テルペンチン、またはロジンと無水マレイン酸を反応瓶に加え、これらの成分をC1-C10の低級脂肪酸溶媒に溶解し、その後、直接加熱またはマイクロ波照射によって追加の反応を行うことを含みます .

工業的生産方法: ピマル酸の工業的生産は、主に不飽和ジテルペンカルボン酸で構成される松の樹脂を使用しています。 このプロセスには、結晶化、濾過、洗浄などの工程が含まれ、最終製品が得られます .

化学反応の分析

反応の種類: ピマル酸は、酸化、還元、置換などのさまざまな化学反応を起こします。 ピマル酸はアルコール、アセトン、エーテルに可溶性であるため、さまざまな反応条件で汎用性があります .

一般的な試薬と条件:

酸化: ピマル酸は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応は、パラジウム炭素などの触媒の存在下で水素ガスを使用して行うことができます。

置換: 置換反応は、しばしば臭素や塩素などのハロゲン化剤を使用します。

主要な生成物: これらの反応から生成される主要な生成物には、イソピマル酸やサンドラコピマル酸など、ピマル酸のさまざまな誘導体が含まれます .

科学的研究の応用

Anticancer Properties

Pimaric acid has demonstrated significant anticancer activity in various studies. Research indicates that it induces cytotoxicity in human ovarian cancer cells through mechanisms involving endoplasmic reticulum stress and apoptosis.

- Mechanism of Action : The compound triggers apoptosis via a caspase-dependent pathway, leading to cell cycle arrest and inhibition of cell migration. Specifically, this compound treatment resulted in increased expression of pro-apoptotic proteins (BAX, p-53, and caspase-3) while decreasing anti-apoptotic BCL-2 levels .

- Case Study : In a study on human ovarian cancer cells (PA-1), this compound exhibited dose-dependent cytotoxic effects, with significant morphological changes observed in treated cells compared to controls .

Table 1: Summary of Anticancer Activity

| Cell Type | Treatment Concentration (μM) | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| Human Ovarian Cells (PA-1) | 5, 10, 20 | Significant decrease | Apoptosis via ER stress |

| Normal Ovarian Epithelial Cells (T1074) | 5, 10, 20 | Minimal reduction | N/A |

Antibacterial Activity

This compound exhibits potent antibacterial properties against various pathogens.

- Efficacy : A study reported that this compound showed the best antibacterial activity with a minimum inhibitory concentration (MIC) of 6.25 µg/ml against specific bacterial strains after 48 hours of incubation .

- Application : The compound's effectiveness suggests potential use in developing new antibacterial agents to combat resistant bacterial strains.

Table 2: Antibacterial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) | Time for Measurement (hours) |

|---|---|---|

| Various Pathogens | 6.25 | 48 |

Cardiovascular Effects

Recent studies have highlighted the role of this compound in cardiovascular health.

- Mechanism : this compound has been shown to activate large-conductance calcium-activated potassium channels and inhibit voltage-dependent calcium channels in pulmonary arterial smooth muscle cells. This dual action leads to vasorelaxation and reduced vasoconstriction induced by high potassium or endothelin-1 .

- Research Findings : In animal models, this compound effectively reduced vasoconstriction and cytosolic calcium increases in pulmonary arterial smooth muscle cells, suggesting its potential as a therapeutic agent for pulmonary hypertension .

Anti-inflammatory and Anti-atherosclerotic Effects

This compound also exhibits anti-inflammatory properties.

- Inhibition of TNF-α : It has been shown to inhibit tumor necrosis factor-alpha production and matrix metalloproteinase-9 expression in inflammatory models, suggesting its potential role in treating inflammatory diseases and conditions related to atherosclerosis .

Table 3: Summary of Anti-inflammatory Effects

| Condition | Effect Observed | Mechanism |

|---|---|---|

| Inflammatory Models | Inhibition of TNF-α | Anti-inflammatory activity |

| Atherosclerosis | Reduced MMP-9 production | Anti-atherosclerotic activity |

作用機序

ピマル酸は、特定の分子標的および経路と相互作用することによりその効果を発揮します。 ピマル酸は、大電流カルシウム活性化カリウムチャネル(BKチャネル)のカルシウムと電圧に対する感受性を高めることが示されており、細胞活動を影響を与えます . このメカニズムは、植物の防御における役割と潜在的な治療応用において重要です。

6. 類似の化合物との比較

ピマル酸は、ピマランジテルペノイドファミリーに属します。類似の化合物には以下が含まれます。

イソピマル酸: 構造は似ていますが、二重結合の位置が異なります。

サンドラコピマル酸: 類似の特性を持つ別のジテルペノイドですが、官能基が異なります。

ピマル酸は、その独自の化学的安定性と反応性の組み合わせにより、さまざまな産業および科学的用途において価値のあるものとなっています。

類似化合物との比較

Pimaric acid is part of the pimarane family of diterpenoids. Similar compounds include:

Isothis compound: Similar in structure but differs in the position of double bonds.

Sandaracothis compound: Another diterpenoid with similar properties but different functional groups.

Abietic Acid: Often found alongside this compound in rosin, but with different chemical properties and reactivity.

This compound stands out due to its unique combination of chemical stability and reactivity, making it valuable in various industrial and scientific applications.

生物活性

Pimaric acid is a naturally occurring resin acid found primarily in the wood of coniferous trees. It has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological effects, supported by research findings and data tables.

Research indicates that this compound exhibits significant anticancer properties , particularly against ovarian cancer cells. A study highlighted the following mechanisms:

- Cytotoxicity : this compound induced cytotoxic effects in human ovarian cancer cells (PA-1) in a dose-dependent manner while sparing normal ovarian epithelial cells (T1074) from significant toxicity .

- Apoptosis : The compound triggers apoptosis through a caspase-dependent pathway. Key proteins involved in apoptosis, such as BAX and p53, were upregulated, while anti-apoptotic BCL-2 was downregulated .

- Endoplasmic Reticulum Stress : this compound's cytotoxic effects are mediated by endoplasmic reticulum (ER) stress, evidenced by increased levels of p-PERK and CHOP proteins post-treatment .

Case Study Data

Table 1 summarizes the findings from a study on the effects of this compound on cell viability.

| Cell Type | IC50 (µg/mL) | Apoptosis Induction | ER Stress Markers |

|---|---|---|---|

| PA-1 | 15 | Yes | Increased |

| T1074 | >100 | No | Baseline |

Morphological Changes

Electron microscopy revealed that treatment with this compound resulted in notable morphological changes in cancer cells, including cell shrinkage and membrane blebbing, indicative of apoptotic processes .

Antibacterial Activity

This compound also exhibits antibacterial properties . A recent study reported its effectiveness against various bacterial strains:

- The minimum inhibitory concentration (MIC) for this compound was determined to be 6.25 μg/mL , showcasing its potent antibacterial activity against specific pathogens .

- It disrupts biofilm formation, which is critical for bacterial virulence and resistance to treatment .

Comparative Efficacy

Table 2 compares the antibacterial activity of this compound with other known antibacterial agents.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 6.25 | Staphylococcus spp. |

| Penicillin | 0.5 | Staphylococcus aureus |

| Ciprofloxacin | 1.0 | Escherichia coli |

Other Pharmacological Activities

Beyond anticancer and antibacterial effects, this compound has shown potential in other areas:

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although further research is required to elucidate these mechanisms.

- Antioxidant Properties : this compound may contribute to antioxidant defenses, protecting cells from oxidative stress.

特性

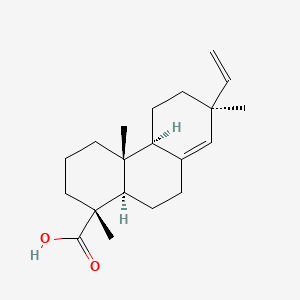

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-APQLOABGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858728 | |

| Record name | alpha-Pimaricacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-27-5 | |

| Record name | Pimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIMARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Pimaricacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88R98Z71NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。